Enhanced Lipophilicity and Steric Bulk for NK1 Receptor Fit
The isopropyl group of 1-(4-Isopropylamino-piperidin-1-yl)-ethanone provides a calculated logP increase of approximately 0.5–0.7 units over the 4-(methylamino) analog and 0.2–0.4 units over the 4-(ethylamino) analog, based on standard in silico predictions (e.g., XLogP3). This enhancement aligns with the lipophilic pocket requirements of the NK1 receptor, where 4,4-disubstituted and N-alkyl piperidine antagonists with branched alkyl groups typically exhibit Ki values below 100 nM, while linear analogs often show Ki > 1 µM [1]. In a related series, replacing an N-isopropyl with an N-methyl group resulted in a >50-fold loss in NK1 binding affinity, underscoring the differential impact of this substitution [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and steric profile (Molar Refractivity) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.1; Molar Refractivity ≈ 55.2 cm³/mol |
| Comparator Or Baseline | 1-(4-Methylamino-piperidin-1-yl)-ethanone: XLogP3 ≈ 0.4, MR ≈ 51.3 cm³/mol; 1-(4-Ethylamino-piperidin-1-yl)-ethanone: XLogP3 ≈ 0.8, MR ≈ 53.2 cm³/mol |
| Quantified Difference | ΔXLogP3 = +0.7 vs. methyl, +0.3 vs. ethyl; ΔMR = +3.9 cm³/mol vs. methyl, +2.0 cm³/mol vs. ethyl |
| Conditions | In silico calculation (XLogP3, Molinspiration); experimental validation in NK1 binding assay context from literature on analogous 4-aminopiperidine series. |
Why This Matters
Procurement decisions for NK1-focused libraries should prioritize the isopropyl-substituted scaffold because its augmented lipophilicity and steric occupancy directly map to the pharmacophore requirements observed in potent, selective antagonists, reducing the risk of selecting an inactive linear-alkyl alternative.
- [1] Stevenson, G. I.; MacLeod, A. M.; et al. 4,4-Disubstituted Piperidines: A New Class of NK1 Antagonists. Journal of Medicinal Chemistry, 1995, 38, 4622–4629. View Source
- [2] Harrison, T.; Owens, A. P.; et al. Piperidine-ether based hNK1 antagonists 2: Investigation of the effect of N-substitution. Bioorganic & Medicinal Chemistry Letters, 1995, 5, 2615–2618. View Source
